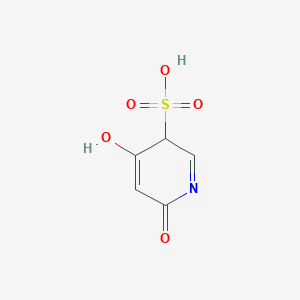
3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- is a chemical compound with the molecular formula C5H5NO4S. It is a derivative of pyridine, characterized by the presence of a sulfonic acid group at the 3-position, a hydroxyl group at the 4-position, and a keto group at the 6-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- typically involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group, and subsequent reduction to yield the desired sulfonic acid . This process can be carried out using crude 3-chloropyridine N-oxide, followed by direct further reaction of the pyridine-3-sulfonic acid N-oxide in the presence of Raney nickel in an alkaline solution .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar oxidation and reduction reactions. The use of concentrated sulfuric acid at high temperatures (300-350°C) for the sulfonation of pyridine is a common approach .
化学反応の分析
Types of Reactions
3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as Raney nickel. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can lead to the formation of more reduced forms of the compound .
科学的研究の応用
3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The hydroxyl and keto groups also play a role in its chemical behavior, contributing to its overall mechanism of action .
類似化合物との比較
Similar Compounds
4-Hydroxypyridine-3-sulfonic acid: Similar in structure but with different functional group positions.
3-Pyridinesulfonic acid: Lacks the hydroxyl and keto groups present in the target compound.
6-Hydroxypyridine-3-sulfonic acid: Another derivative with different functional group arrangements.
Uniqueness
3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C5H5NO5S |
|---|---|
分子量 |
191.16 g/mol |
IUPAC名 |
4-hydroxy-6-oxo-3H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H5NO5S/c7-3-1-5(8)6-2-4(3)12(9,10)11/h1-2,4,7H,(H,9,10,11) |
InChIキー |
LVLIYJZRCHZLEJ-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=O)C=C(C1S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester](/img/structure/B12334592.png)
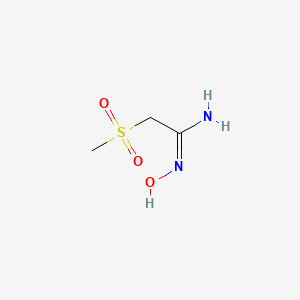
![hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride](/img/structure/B12334597.png)
![Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]-](/img/structure/B12334610.png)
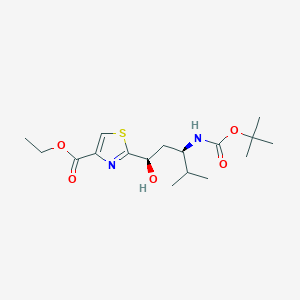
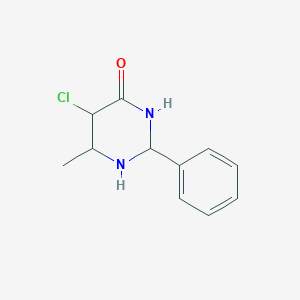
![(3AR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium](/img/structure/B12334634.png)
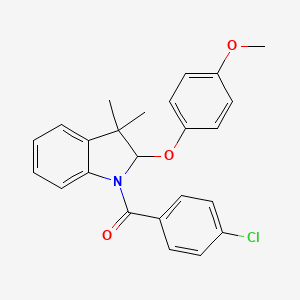
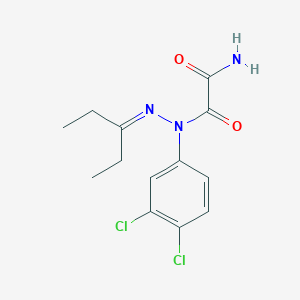
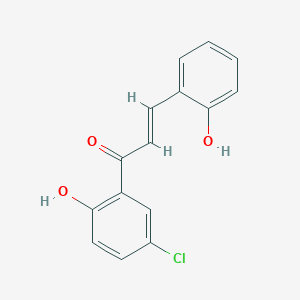
![8-Chloro-3-methyl-1-(oxolan-3-yl)imidazo[1,5-a]pyrazine](/img/structure/B12334668.png)
![(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334679.png)
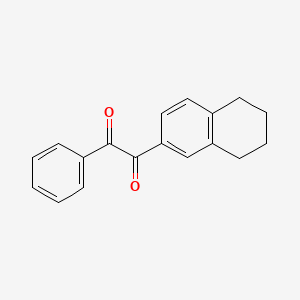
![Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide](/img/structure/B12334685.png)
